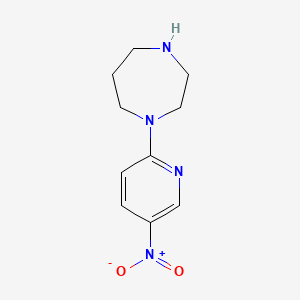

1-(5-Nitropyridin-2-yl)-1,4-diazepane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-nitropyridin-2-yl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c15-14(16)9-2-3-10(12-8-9)13-6-1-4-11-5-7-13/h2-3,8,11H,1,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVIKXFXKZFWDTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60951362 | |

| Record name | 1-(5-Nitropyridin-2-yl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287114-27-6 | |

| Record name | 1-(5-Nitropyridin-2-yl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-(5-Nitropyridin-2-yl)-1,4-diazepane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-(5-Nitropyridin-2-yl)-1,4-diazepane, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document delves into its physicochemical characteristics, synthesis, reactivity, and potential biological relevance. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the exploration and utilization of novel chemical entities for therapeutic applications.

Introduction

This compound is a small molecule featuring a diazepane ring substituted with a 5-nitropyridine moiety. The unique combination of the flexible seven-membered diazepane ring and the electron-deficient nitropyridine system imparts distinct chemical and physical properties to the molecule, making it a subject of interest for further investigation. The diazepine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1] The introduction of a nitropyridine group can further modulate the compound's electronic and steric properties, potentially influencing its interaction with biological targets.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 287114-27-6 | [2] |

| Molecular Formula | C₁₀H₁₄N₄O₂ | [2] |

| Molecular Weight | 222.248 g/mol | [2] |

| Melting Point | 111 °C | N/A |

| Appearance | Likely a solid at room temperature | Inferred from melting point |

| Purity | Typically ≥97% (commercial sources) | [3] |

| Storage Conditions | 2-8 °C, inert atmosphere | [3] |

Synthesis and Purification

The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction. A plausible and commonly employed synthetic route is the reaction of 2-chloro-5-nitropyridine with 1,4-diazepane.

General Synthetic Protocol

Reaction:

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-nitropyridine in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.

-

Addition of Reactant: To the stirred solution, add an equimolar or a slight excess of 1,4-diazepane. The addition should be done portion-wise to control any potential exotherm.

-

Base: Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and allow it to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Solvent: Aprotic polar solvents like DMF or acetonitrile are chosen for their ability to dissolve the reactants and facilitate the nucleophilic aromatic substitution by stabilizing the charged intermediates.

-

Base: The use of a non-nucleophilic base is crucial to prevent side reactions with the electrophilic 2-chloro-5-nitropyridine.

-

Temperature: Elevated temperatures are necessary to overcome the activation energy of the reaction, as the aromatic ring is deactivated by the electron-withdrawing nitro group.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Potential Derivatization

The chemical reactivity of this compound is primarily dictated by the functional groups present: the nitro group on the pyridine ring and the secondary amine in the diazepane ring.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents such as catalytic hydrogenation (e.g., H₂/Pd-C), tin(II) chloride, or sodium dithionite. This transformation opens up avenues for further derivatization, such as amide or sulfonamide formation.

-

N-Alkylation/N-Acylation of the Diazepane Ring: The secondary amine in the diazepane ring is nucleophilic and can undergo reactions such as alkylation, acylation, and sulfonylation to introduce a variety of substituents. These modifications can be used to modulate the compound's lipophilicity, steric bulk, and hydrogen bonding capacity.

-

Electrophilic Aromatic Substitution: The pyridine ring is electron-deficient due to the presence of the nitrogen atom and the nitro group, making it generally unreactive towards electrophilic aromatic substitution.

Reactivity Pathways Diagram

Caption: Key reactivity pathways of this compound.

Potential Biological Activity and Applications

While specific biological data for this compound is not extensively documented in publicly available literature, the structural motifs present suggest potential for biological activity.

-

Diazepine Core: The 1,4-diazepane scaffold is a common feature in compounds targeting the central nervous system (CNS).[1] Derivatives have been explored as anxiolytics, anticonvulsants, and antipsychotics.[4]

-

Nitropyridine Moiety: Nitropyridine-containing compounds have been investigated for a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[5]

Given these precedents, this compound and its derivatives could be valuable candidates for screening in various biological assays, particularly in the areas of neuropharmacology and oncology. Further research is warranted to elucidate the specific pharmacological profile of this compound.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[3]

-

Toxicity: Specific toxicological data for this compound is not available. It should be treated as a potentially hazardous substance.

Always consult the material safety data sheet (MSDS) provided by the supplier for detailed safety information.

Conclusion

This compound is a chemical entity with interesting structural features that suggest potential for further exploration in medicinal chemistry. This guide has provided an overview of its known chemical properties, a plausible synthetic route, and an outline of its potential reactivity and biological applications. The lack of comprehensive experimental data, particularly spectroscopic and biological information, highlights the need for further research to fully characterize this compound and unlock its potential in drug discovery and development.

References

-

(2009). Expedite protocol for construction of chiral regioselectively N-protected monosubstituted piperazine, 1,4-diazepane, and 1,4-diazocane building blocks. PubMed. [Link]

-

Matrix Fine Chemicals. This compound | CAS 287114-27-6. [Link]

-

The Royal Society of Chemistry. (2006). Supporting Information General All 1H NMR, 13C NMR spectra were recorded using Bruker AC 200, AM 400 WB, Avance II 200 or Avance. [Link]

-

(2005). 1,4-Diazepane-2,5-diones as novel inhibitors of LFA-1. PubMed. [Link]

-

ResearchGate. (2019). Synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea. [Link]

-

(2025). Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. National Institutes of Health (NIH). [Link]

-

MDPI. (2020). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][6][7]diazepines, and Their Cytotoxic Activity. [Link]

-

Semantic Scholar. (2007). Current scenario of 1,4-diazepines as potent biomolecules--a mini review. [Link]

-

National Institutes of Health (NIH). (2023). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

-

National Institutes of Health (NIH). (2016). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. [Link]

-

MDPI. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

Sources

- 1. Current scenario of 1,4-diazepines as potent biomolecules--a mini review. | Semantic Scholar [semanticscholar.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. mdpi.com [mdpi.com]

- 5. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 1-(5-Nitropyridin-2-yl)-1,4-diazepane

CAS Number: 287114-27-6

This guide provides a comprehensive technical overview of 1-(5-Nitropyridin-2-yl)-1,4-diazepane, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, a proposed synthetic route based on established chemical principles, and a discussion of its potential biological significance.

Core Chemical and Physical Properties

This compound is a substituted diazepane derivative characterized by the presence of a 5-nitropyridinyl moiety. The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 287114-27-6 | [1][2][3] |

| Molecular Formula | C₁₀H₁₄N₄O₂ | [1][2] |

| Molecular Weight | 222.25 g/mol | [1][2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | 1-(5-Nitro-2-pyridyl)-1,4-diazepane, 1-(5-Nitropyridin-2-yl)homopiperazine | [1][2][3] |

| Appearance | Not specified in available literature | |

| Melting Point | 111 °C | [4] |

| Solubility | Not specified in available literature | |

| Storage Conditions | 2-8 °C | [1] |

Proposed Synthesis and Mechanistic Rationale

The proposed synthesis involves the reaction of 2-chloro-5-nitropyridine with 1,4-diazepane. The rationale behind this approach is grounded in the electronic properties of the starting materials. The pyridine ring, being inherently electron-deficient, is further activated towards nucleophilic attack by the strongly electron-withdrawing nitro group at the 5-position.[5] The chlorine atom at the 2-position serves as a good leaving group, facilitating the substitution reaction.[5]

The 1,4-diazepane, with its two secondary amine functionalities, acts as the nucleophile. The lone pair of electrons on one of the nitrogen atoms attacks the electron-deficient carbon atom bearing the chlorine atom on the pyridine ring.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism proceeds through a two-step addition-elimination process.[6]

-

Nucleophilic Attack and Formation of a Meisenheimer Complex: The nucleophilic nitrogen of 1,4-diazepane attacks the C2 position of 2-chloro-5-nitropyridine. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex, where the negative charge is delocalized over the aromatic ring and stabilized by the electron-withdrawing nitro group.

-

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, a good leaving group, yielding the final product, this compound.[6]

Caption: Proposed SNAr mechanism for the synthesis of this compound.

Proposed Experimental Protocol

The following is a generalized, step-by-step methodology for the synthesis of this compound. This protocol is based on standard procedures for SNAr reactions and should be optimized for specific laboratory conditions.

-

Reagent Preparation:

-

Dissolve 2-chloro-5-nitropyridine in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.

-

In a separate flask, dissolve an equimolar amount of 1,4-diazepane in the same solvent. It is advisable to use a slight excess of the diazepane to ensure complete consumption of the starting pyridine.

-

The presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, is recommended to neutralize the hydrochloric acid formed during the reaction.

-

-

Reaction Execution:

-

Slowly add the 1,4-diazepane solution to the stirred solution of 2-chloro-5-nitropyridine at room temperature.

-

The reaction mixture may be heated to a moderate temperature (e.g., 60-80 °C) to increase the reaction rate.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

-

Potential Biological Activities and Applications in Drug Discovery

While no specific biological activities for this compound have been reported in the scientific literature, the 1,4-diazepane scaffold is recognized as a "privileged structure" in medicinal chemistry.[7] This means that this core structure is capable of binding to a variety of biological targets, and its derivatives have shown a wide range of pharmacological activities.

Based on the activities of structurally related compounds, this compound could be investigated for a variety of potential therapeutic applications:

-

Anticoagulant and Antithrombotic Agents: Several 1,4-diazepane derivatives have been identified as potent inhibitors of Factor Xa, a key enzyme in the coagulation cascade.[8] The diazepane moiety in these inhibitors is designed to interact with specific binding pockets of the enzyme.

-

Anti-inflammatory Agents: 1,4-Diazepane-2,5-diones have been discovered as novel inhibitors of Lymphocyte Function-Associated Antigen-1 (LFA-1), a protein involved in immune responses and inflammation.[9]

-

Cannabinoid Receptor Agonists: A class of 1,4-diazepane compounds has been identified as potent and selective agonists for the Cannabinoid receptor 2 (CB2), which is a target for treating inflammatory and neuropathic pain.[10]

-

Central Nervous System (CNS) Active Agents: The broader class of diazepines and benzodiazepines are well-known for their effects on the central nervous system, with applications as anxiolytics, anticonvulsants, sedatives, and antidepressants.[11]

The presence of the nitropyridine moiety in this compound could also influence its biological activity. The nitro group can act as a hydrogen bond acceptor and can be metabolically reduced to other functional groups, potentially leading to different pharmacological profiles.

Caption: Potential therapeutic applications of this compound based on its structural motifs.

Conclusion

This compound is a chemical entity with a foundation in well-established heterocyclic chemistry. While specific experimental data on its synthesis and biological activity are not extensively documented, its structure suggests a straightforward synthesis via nucleophilic aromatic substitution. The presence of the 1,4-diazepane core, a privileged scaffold in medicinal chemistry, indicates a high potential for this molecule and its analogues to exhibit a range of biological activities. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to explore its full potential in the development of novel therapeutics.

References

-

Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. [Link]

-

Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry. [Link]

-

Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis.

-

New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. [Link]

-

General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). ResearchGate. [Link]

-

This compound | CAS 287114-27-6. Matrix Fine Chemicals. [Link]

-

General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. ResearchGate. [Link]

-

An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][11][12]diazepines, and Their Cytotoxic Activity. MDPI. [Link]

-

N-(5-Nitropyridin-2-yl)-5H-dibenzo[d,f][7][11]diazepine-6-carboxamide. National Institutes of Health. [Link]

-

1,4-Diazepane-2,5-diones as novel inhibitors of LFA-1. PubMed. [Link]

-

1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. PubMed. [Link]

Sources

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. This compound | CAS 287114-27-6 [matrix-fine-chemicals.com]

- 3. 287114-27-6 CAS Manufactory [m.chemicalbook.com]

- 4. parchem.com [parchem.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. jocpr.com [jocpr.com]

- 8. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1,4-Diazepane-2,5-diones as novel inhibitors of LFA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benthamscience.com [benthamscience.com]

An In-Depth Technical Guide to the Structure of 1-(5-Nitropyridin-2-yl)-1,4-diazepane

This guide provides a comprehensive technical overview of the chemical structure, synthesis, and potential applications of 1-(5-Nitropyridin-2-yl)-1,4-diazepane. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced structural features and synthetic accessibility of novel heterocyclic compounds.

Introduction: Unveiling a Privileged Scaffold

This compound (also known as 1-(5-Nitro-2-pyridyl)-1,4-diazepane) is a heterocyclic compound that merges two key pharmacophores: the 5-nitropyridine moiety and the 1,4-diazepane ring system.[1][2] The pyridine ring, particularly when substituted with an electron-withdrawing nitro group, is a common feature in a variety of biologically active molecules.[3] The 1,4-diazepane scaffold, a seven-membered saturated heterocycle, is considered a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. The strategic combination of these two fragments in this compound suggests a high potential for this molecule to exhibit interesting pharmacological properties, making it a compelling subject for further investigation in drug discovery programs.

This guide will delve into the rational design of its synthesis, the elucidation of its structural characteristics, and a forward-looking perspective on its potential biological significance.

Synthesis and Mechanistic Rationale

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction mechanism is particularly suitable for the functionalization of electron-deficient aromatic rings.

The Chemistry of Nucleophilic Aromatic Substitution (SNAr)

The key to this synthesis lies in the electronic properties of the starting material, 2-chloro-5-nitropyridine. The pyridine nitrogen and the strongly electron-withdrawing nitro group at the 5-position work in concert to significantly reduce the electron density of the pyridine ring. This electronic deficit makes the ring highly susceptible to attack by nucleophiles. The chlorine atom at the 2-position serves as an excellent leaving group, facilitating the substitution reaction. The incoming nucleophile, in this case, the secondary amine of the 1,4-diazepane ring, attacks the carbon atom bearing the chlorine, proceeding through a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion re-aromatizes the ring, yielding the final product.

Experimental Protocol: A Self-Validating System

The following protocol is a robust and reproducible method for the synthesis of this compound. The causality behind each experimental choice is explained to ensure the integrity of the process.

Materials:

-

2-chloro-5-nitropyridine

-

1,4-Diazepane (Homopiperazine)

-

Triethylamine (Et3N) or Potassium Carbonate (K2CO3)

-

Anhydrous Dimethylformamide (DMF) or Ethanol

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na2SO4)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-nitropyridine (1 equivalent) in anhydrous DMF or ethanol. The choice of solvent is critical; DMF is a polar aprotic solvent that can accelerate SNAr reactions, while ethanol is a more environmentally benign option that may require longer reaction times or higher temperatures.

-

Addition of Reagents: To the stirred solution, add 1,4-diazepane (1.1 equivalents). A slight excess of the amine is used to ensure the complete consumption of the limiting reagent, 2-chloro-5-nitropyridine. Subsequently, add a base such as triethylamine or potassium carbonate (2-3 equivalents). The base is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the chosen solvent. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

-

Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. If DMF was used, the solvent should be removed under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel to afford this compound as a solid.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Structural Elucidation and Conformational Analysis

The definitive structure of this compound is established through a combination of spectroscopic techniques and an understanding of its conformational dynamics.

Spectroscopic Characterization

While experimental data for this specific molecule is not widely published, we can predict the key spectroscopic features based on its constituent parts and data from analogous compounds.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the three distinct protons on the 5-nitropyridine ring, likely in the aromatic region (δ 7.0-9.0 ppm). A complex set of multiplets in the aliphatic region (δ 2.5-4.0 ppm) for the methylene protons of the 1,4-diazepane ring. A broad singlet for the N-H proton of the diazepine ring. |

| ¹³C NMR | Resonances for the five carbons of the nitropyridine ring in the aromatic region (δ 110-160 ppm). Signals for the five distinct carbons of the 1,4-diazepane ring in the aliphatic region (δ 40-60 ppm). |

| IR Spectroscopy | Characteristic strong absorption bands for the N-O stretching of the nitro group (around 1520 and 1340 cm⁻¹). C-N stretching vibrations for the aromatic and aliphatic amines. N-H stretching for the secondary amine of the diazepine ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₁₄N₄O₂, MW: 222.25).[2] Fragmentation patterns would likely involve cleavage of the diazepine ring and loss of the nitro group. |

Conformational Isomerism of the 1,4-Diazepane Ring

The seven-membered 1,4-diazepane ring is a flexible system that can adopt several low-energy conformations, with the most common being the chair and boat forms. The chair conformation is generally more stable as it minimizes steric hindrance and torsional strain. In the case of this compound, the bulky 5-nitropyridinyl substituent is expected to preferentially occupy an equatorial position on the chair conformer to minimize unfavorable 1,3-diaxial interactions. The interconversion between different chair and boat conformations is typically rapid at room temperature, leading to averaged signals in the NMR spectrum.

Potential Biological Significance and Future Perspectives

While the specific biological activity of this compound has not been extensively reported, the presence of the nitropyridine and diazepine moieties suggests several potential avenues for pharmacological investigation.

Drawing Parallels: Nitropyridines and Diazepines in Drug Discovery

-

Nitropyridine Derivatives: Many nitropyridine-containing compounds have been investigated for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The nitro group can act as a bioisostere for other functional groups and can also be reduced in vivo to form reactive species that may contribute to the therapeutic effect.

-

1,4-Diazepane Derivatives: The 1,4-diazepane scaffold is a cornerstone of many centrally active drugs, most notably the benzodiazepines. Derivatives of 1,4-diazepane have been explored as anxiolytics, anticonvulsants, and hypnotics. Their ability to adopt specific three-dimensional conformations allows them to interact with a variety of receptors and enzymes.

Hypothesized Mechanism of Action and Signaling Pathway

Given the structural features, this compound could potentially interact with various biological targets. For instance, it could be investigated as a modulator of neurotransmitter receptors, ion channels, or enzymes involved in cell signaling pathways. A hypothetical signaling pathway that could be modulated by a diazepine-containing compound is presented below.

Caption: Hypothetical signaling pathway modulated by a bioactive molecule.

Conclusion

This compound is a synthetically accessible molecule with a chemical structure that holds considerable promise for applications in drug discovery. The straightforward SNAr reaction for its synthesis, coupled with the intriguing conformational properties of the 1,4-diazepane ring, makes it an attractive scaffold for the development of new therapeutic agents. Future research should focus on the experimental validation of its synthesis, a thorough characterization of its physicochemical properties, and a comprehensive evaluation of its biological activity against a panel of relevant targets. The insights provided in this guide serve as a foundational resource for scientists poised to explore the potential of this and related heterocyclic compounds.

References

-

Matrix Fine Chemicals. This compound | CAS 287114-27-6. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Synthesis and characterization of some 1,4-diazepines derivatives. [Link]

-

MDPI. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. [Link]

-

PubMed Central (PMC). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. [Link]

-

National Institutes of Health (NIH). Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. [Link]

-

MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

-

ResearchGate. Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. [Link]

-

PubMed. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. [Link]

-

PubMed. Synthesis and Biological Evaluation of Novel Multi-target-Directed Benzazepines Against Excitotoxicity. [Link]

-

PubMed. 1,4-Diazepane-2,5-diones as novel inhibitors of LFA-1. [Link]

-

MDPI. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. [Link]

Sources

An In-depth Technical Guide to 1-(5-Nitropyridin-2-yl)-1,4-diazepane: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(5-nitropyridin-2-yl)-1,4-diazepane, a heterocyclic compound of interest in medicinal chemistry. The guide details its physicochemical properties, including its molecular weight, and outlines a probable synthetic route based on established chemical principles. Furthermore, it delves into standard characterization techniques and discusses the compound's potential biological significance and applications in drug discovery, drawing parallels with structurally related molecules. This document serves as a foundational resource for researchers investigating novel scaffolds in therapeutic development.

Introduction

The confluence of the nitropyridine and 1,4-diazepane moieties in a single molecular entity presents a compelling scaffold for exploration in drug discovery. Nitropyridine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and herbicidal properties.[1] The 1,4-diazepane ring, a seven-membered heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications as anxiolytics, anticonvulsants, and selective receptor modulators.[2][3] The strategic combination of these two pharmacophores in this compound suggests a potential for novel biological activities, making it a target of interest for synthetic and medicinal chemists. This guide aims to provide a detailed technical overview of this compound, from its fundamental properties to its potential therapeutic applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 222.25 g/mol | [4][5] |

| Molecular Formula | C₁₀H₁₄N₄O₂ | [4][5] |

| CAS Number | 287114-27-6 | [4][5] |

| IUPAC Name | This compound | [5] |

| Purity | Typically ≥97% | [4] |

| Storage Conditions | 2-8 °C | [4] |

Synthesis and Mechanism

While a specific, peer-reviewed synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be postulated based on well-established nucleophilic aromatic substitution (SNAr) reactions. The most probable pathway involves the reaction of 2-chloro-5-nitropyridine with 1,4-diazepane.

The nitro group at the 5-position of the pyridine ring acts as a strong electron-withdrawing group, activating the 2-position for nucleophilic attack. The diazepane, with its secondary amine, serves as the nucleophile.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed synthesis via nucleophilic aromatic substitution.

Step-by-Step Experimental Protocol (Representative)

This protocol is a representative procedure based on general methods for similar reactions. Optimization of reaction conditions may be necessary.

-

Reaction Setup: To a solution of 1,4-diazepane (1.2 equivalents) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, add a base like triethylamine or potassium carbonate (2.0 equivalents).

-

Addition of Electrophile: Slowly add a solution of 2-chloro-5-nitropyridine (1.0 equivalent) in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Characterization and Validation

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic techniques should be employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic peaks for the aromatic protons of the nitropyridine ring and the aliphatic protons of the diazepane ring. The integration of these peaks should correspond to the number of protons in the structure.

-

¹³C NMR will display distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, which should correspond to its molecular formula (C₁₀H₁₄N₄O₂). The expected molecular ion peak [M+H]⁺ would be approximately 223.1195.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy can be used to identify the functional groups present, such as the characteristic strong asymmetric and symmetric stretching vibrations of the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹ respectively) and N-H stretching of the secondary amine in the diazepane ring (if unreacted starting material is present or for comparison).

-

Diagram of the Characterization Workflow

Caption: Workflow for structural and purity confirmation.

Potential Applications in Drug Discovery

The unique structural features of this compound suggest several potential applications in drug discovery, primarily leveraging the known biological activities of its constituent moieties.

-

Anticancer Agents: The nitropyridine scaffold has been incorporated into compounds with demonstrated anticancer activity.[1] The diazepine ring system is also found in molecules with antiproliferative effects. The combination of these two could lead to novel compounds for oncological research.

-

Inhibitors of Kinases and Other Enzymes: The 1,4-diazepane structure can serve as a scaffold to present functional groups in a specific three-dimensional orientation, making it suitable for targeting the active sites of enzymes such as kinases.

-

Central Nervous System (CNS) Agents: Given the prevalence of the 1,4-diazepane core in CNS-active drugs, this compound could be a starting point for the development of novel agents targeting neurological disorders. The nitropyridine moiety would offer a vector for modifying properties such as lipophilicity and metabolic stability.

-

Antimicrobial Agents: Nitropyridines have been investigated for their antimicrobial properties. This compound could be explored for its potential as a novel antibacterial or antifungal agent.

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry. Its synthesis is achievable through standard organic chemistry techniques, and its structure offers a versatile platform for further chemical modification. The combination of the biologically active nitropyridine and the pharmaceutically privileged 1,4-diazepane scaffold makes it a compelling candidate for screening in various disease models and for the development of new therapeutic agents. This technical guide provides a solid foundation for researchers to embark on the exploration of this promising molecule.

References

- Synthesis and characterization of some 1,4-diazepines deriv

- 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. (URL not available)

-

This compound | CAS 287114-27-6. Matrix Fine Chemicals. [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

-

1,4-Diazepane-2,5-diones as novel inhibitors of LFA-1. PubMed. [Link]

-

Synthesis and characterization of some 1,4-diazepines derivatives. SciSpace. [Link]

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. This compound | CAS 287114-27-6 [matrix-fine-chemicals.com]

A Technical Guide to the Purity and Stability Assessment of 1-(5-Nitropyridin-2-yl)-1,4-diazepane

Abstract

This technical guide provides a comprehensive framework for the analytical characterization of 1-(5-Nitropyridin-2-yl)-1,4-diazepane, a heterocyclic compound of interest in pharmaceutical research and development. The purity and stability of such molecules are paramount, as they directly influence biological activity, toxicological profiles, and the reproducibility of scientific data.[1][2] This document outlines detailed, field-proven methodologies for purity assessment using chromatographic and spectroscopic techniques, and establishes a robust protocol for evaluating the compound's intrinsic stability through forced degradation studies. The rationale behind experimental choices, step-by-step protocols, and data interpretation strategies are detailed to support researchers, scientists, and drug development professionals in ensuring the quality and integrity of this critical chemical entity.

Introduction and Physicochemical Profile

This compound is a substituted diazepane derivative containing a nitropyridine moiety. This structural combination makes it a potential scaffold in medicinal chemistry. The presence of the nitroaromatic ring and the flexible diazepane system suggests specific chemical properties that must be rigorously controlled and understood. Ensuring the identity, purity, and stability of the starting material is the foundational step in any research or development pipeline.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | 1-(5-Nitro-2-pyridyl)-1,4-diazepane | [4] |

| CAS Number | 287114-27-6 | [4][5] |

| Molecular Formula | C₁₀H₁₄N₄O₂ | [4][5] |

| Molecular Weight | 222.25 g/mol | [5] |

| Typical Purity | ≥97% | [5] |

| Recommended Storage | 2-8 °C | [5] |

Purity Assessment and Analytical Characterization

The assessment of chemical purity is not merely a quantitative measure but a comprehensive evaluation to ensure the absence of contaminants—such as starting materials, by-products, or degradation products—that could confound experimental results.[6] A multi-pronged analytical approach is essential for unambiguous characterization.[]

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for purity determination due to its high resolution and sensitivity.[8] A stability-indicating method is one that can separate the intact active pharmaceutical ingredient (API) from its degradation products, ensuring that the reported purity is accurate even after stability challenges.[9]

Causality Behind Method Choices:

-

Reversed-Phase (RP) C18 Column: A C18 column is selected for its versatility and effectiveness in retaining and separating moderately polar to non-polar aromatic compounds like the target molecule.[8]

-

Gradient Elution: A gradient of a weak solvent (water with acid modifier) and a strong solvent (acetonitrile or methanol) is employed. This ensures that any impurities with a wide range of polarities, from highly polar starting materials to less polar by-products, are effectively eluted and resolved from the main peak.[10]

-

Acidic Modifier (Formic Acid): Adding 0.1% formic acid to the mobile phase serves two purposes: it protonates silanol groups on the silica support, reducing peak tailing, and it provides a consistent pH to ensure reproducible retention times for ionizable compounds.

-

Photodiode Array (PDA) Detector: A PDA detector is superior to a simple UV detector as it acquires spectra across a range of wavelengths. This allows for the assessment of peak purity (i.e., detecting co-eluting impurities with different UV spectra) and helps in selecting the optimal wavelength for quantification.[8]

-

Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulates.

-

-

Chromatographic Conditions:

Table 2: Recommended HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | 0-2 min (10% B), 2-20 min (10% to 90% B), 20-25 min (90% B), 25.1-30 min (10% B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | PDA at 254 nm (or λmax of the compound), scan range 200-400 nm |

| Injection Volume | 10 µL |

-

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Structural Confirmation: Spectroscopic Methods

While HPLC provides quantitative purity, it does not confirm the identity of the main peak. Spectroscopic methods are indispensable for structural elucidation.[11]

-

Rationale: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the compound, typically by observing the protonated molecular ion [M+H]⁺. For this compound (MW = 222.25), the expected ion would be at m/z 223.26. Tandem MS (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting daughter ions.[11] The presence of a nitrogen-containing compound can often be inferred from the "Nitrogen Rule," which states that a neutral organic molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[12]

-

Expected Fragmentation: Key fragmentation pathways for this molecule would likely involve:

-

Rationale: ¹H and ¹³C NMR spectroscopy provide the definitive confirmation of the molecular structure. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton. The purity of the sample can also be assessed by identifying any unexpected signals that do not correspond to the target structure or known solvents.

-

Expected ¹H NMR Signals:

-

Signals corresponding to the three distinct protons on the nitropyridine ring.

-

Multiple signals in the aliphatic region corresponding to the protons of the diazepane ring.

-

A signal for the N-H proton of the diazepane ring, which may be broad and exchangeable with D₂O.

-

Intrinsic Stability and Forced Degradation Studies

Forced degradation, or stress testing, is a crucial process in drug development that involves subjecting a compound to conditions more severe than accelerated stability testing.[10][14] Its primary objectives are to identify potential degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method.[3][14] The nitroaromatic and amine functionalities in this compound suggest potential susceptibility to specific stress conditions.

Forced Degradation Workflow

The following diagram outlines a systematic approach to conducting forced degradation studies. The goal is to achieve a modest level of degradation (typically 10-20%) to ensure that the degradation products are formed at detectable levels without completely consuming the parent compound.[9]

Caption: Workflow for Forced Degradation Studies.

Step-by-Step Forced Degradation Protocols

For each condition, a control sample (dissolved in the same solvent but without the stress agent) should be stored under ambient conditions and analyzed alongside the stressed samples.

-

Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

-

For acid hydrolysis, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

For base hydrolysis, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Incubate the acid solution at an elevated temperature (e.g., 60°C) and the base solution at room temperature. Monitor at time points (e.g., 2, 4, 8, 24 hours).

-

Before analysis, neutralize the samples (base for the acid-stressed sample, acid for the base-stressed sample).

-

Analyze using the validated HPLC method.

-

Prepare a 1 mg/mL solution of the compound.

-

Add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂.

-

Store the solution at room temperature, protected from light. Monitor at time points.

-

Analyze using the validated HPLC method.

-

Place a known amount of the compound as a solid in a vial.

-

Expose to dry heat in a calibrated oven (e.g., 80°C).[10]

-

At specified time points, withdraw a sample, dissolve it in the HPLC diluent to the target concentration, and analyze.

-

Expose both solid and solution samples of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[15]

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the samples using the validated HPLC method. Nitroaromatic compounds are often susceptible to photolytic degradation.[10][15]

Table 3: Summary of Forced Degradation Conditions and Potential Degradation Pathways

| Stress Condition | Typical Reagent/Condition | Potential Site of Degradation & Rationale |

| Acid Hydrolysis | 0.1 M HCl, 60°C | Potential hydrolysis of the diazepane ring, though generally stable. The pyridine ring is typically stable to acid. |

| Base Hydrolysis | 0.1 M NaOH, Room Temp | The diazepane amide/amine bonds could be susceptible. The nitro group can activate the pyridine ring to nucleophilic attack. |

| Oxidation | 3% H₂O₂, Room Temp | The secondary amine in the diazepane ring is a primary target for oxidation to form an N-oxide.[15] |

| Thermal | 80°C, Solid State | May induce decomposition, potentially involving the nitro group or ring cleavage. |

| Photolytic | ICH Q1B Light Source | The nitroaromatic system is a chromophore that can absorb UV light, leading to radical-mediated degradation pathways.[10][15] |

Recommended Storage and Handling

Based on preliminary data from vendors and the chemical nature of the compound, the following storage conditions are recommended to preserve its integrity:

-

Temperature: Store refrigerated at 2-8 °C.[5] This minimizes the rate of any potential thermal degradation pathways.

-

Light: Store in amber vials or otherwise protected from light to prevent photolytic degradation, given the presence of the photosensitive nitroaromatic group.[10]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is critical, to prevent potential oxidative degradation of the amine functionality.

Conclusion

The quality of this compound is a prerequisite for its successful application in research and development. This guide establishes a robust, scientifically-grounded framework for its comprehensive analysis. The implementation of a validated, stability-indicating HPLC method is central to both purity assessment and stability studies. This, combined with spectroscopic confirmation (MS and NMR) and a systematic forced degradation program, provides the necessary data to ensure the compound's identity, purity, and stability profile. Adherence to these protocols will empower researchers to use this molecule with confidence, knowing that their results are built upon a foundation of analytical rigor.

References

- Benchchem. (n.d.). Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives.

- MedCrave online. (2016, December 14). Forced Degradation Studies.

- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Characterization of 1,4-Diazepane Derivatives.

- Benchchem. (n.d.). Purity Assessment of Synthesized 4-Chloro-2-methyl-3-nitropyridine: A Comparative Guide.

- Benchchem. (n.d.). Technical Support Center: Forced Degradation Studies of Substituted Nitroaromatic Compounds.

- ResearchGate. (2025, August 7). Nitropyridines: Synthesis and reactions.

- ResearchGate. (2020, April 23). Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs.

- J-Stage. (n.d.). The syntheses of 1,4-benzodiazepine derivatives have been most widely investigated2) among the six benzodiazepine isomers, owi.

- MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.

- Vibrant Pharma Inc. (n.d.). 1,4-diazepane, 1-(5-Nitropyridin-2-yl)homopiperazine.

- JOCPR. (n.d.). Stability and compatibility study of parenteral diazepam in different storage conditions.

- (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- (n.d.). ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an.

- (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.

-

MDPI. (n.d.). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1][13]diazepines, and Their Cytotoxic Activity. Retrieved from Google Search.

- SpectraBase. (n.d.). 4-METHYL-1-[2-PHENYL-1-DIAZENYL]-1,4-DIAZEPANE - Optional[13C NMR] - Chemical Shifts.

- ResearchGate. (2025, August 6). Formulating and stability of benzodiazepines in a new lipid emulsion formulation.

- ThaiScience. (n.d.). Stability Study of Six 1,4-Benzodiazepines in Bio-fluids Stored at -20oC.

- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.

- ResearchGate. (2025, August 6). Stability of diazepam in blood samples at different storage conditions and in the presence of alcohol | Request PDF.

- PubMed. (n.d.). Formulation and stability of diazepam suspension compounded from tablets.

- Vibrant Pharma Inc. (n.d.). 1-(5-Nitropyridin-2-yl)azepane.

- Matrix Fine Chemicals. (n.d.). This compound | CAS 287114-27-6.

- BOC Sciences. (n.d.). Analytical Services for Purity Determination.

- PMC - NIH. (n.d.). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure.

- Benchchem. (n.d.). Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods.

- YouTube. (2019, July 7). Mass Spectroscopy and Even/Odd Nitrogen Rule.

- Synthonix, Inc. (n.d.). 1-(3-Nitropyridin-2-yl)-1,4-diazepane - [N93105].

-

NIH. (n.d.). N-(5-Nitropyridin-2-yl)-5H-dibenzo[d,f][11][13]diazepine-6-carboxamide. Retrieved from Google Search.

- ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers | The Journal of Organic Chemistry.

- MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.

- PubMed. (2022, April 30). Mass spectrometry based fragmentation patterns of nitrosamine compounds.

- European Patent Office. (2017, January 25). SUVOREXANT INTERMEDIATES AND PREPARATION METHODS THEREOF - EP 3412665 B1.

- PubMed. (n.d.). 1,4-Diazepane-2,5-diones as novel inhibitors of LFA-1.

- ResearchGate. (n.d.). 1,4‐Diazepane Ring‐Based Systems | Request PDF.

Sources

- 1. benchchem.com [benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | CAS 287114-27-6 [matrix-fine-chemicals.com]

- 5. vibrantpharma.com [vibrantpharma.com]

- 6. moravek.com [moravek.com]

- 8. benchchem.com [benchchem.com]

- 9. biopharminternational.com [biopharminternational.com]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. benchchem.com [benchchem.com]

- 12. youtube.com [youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. acdlabs.com [acdlabs.com]

- 15. researchgate.net [researchgate.net]

Spectroscopic Characterization of 1-(5-Nitropyridin-2-yl)-1,4-diazepane: A Technical Guide

Introduction to 1-(5-Nitropyridin-2-yl)-1,4-diazepane

This compound is a heterocyclic compound featuring a 5-nitropyridine moiety linked to a 1,4-diazepane ring. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic environment of the pyridine ring, which is reflected in its spectroscopic properties. The 1,4-diazepane ring, a seven-membered non-aromatic heterocycle, exhibits conformational flexibility that also impacts its spectral features. Accurate spectroscopic analysis is crucial for confirming the identity, purity, and structure of this compound in various research and development applications.

Compound Properties:

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₄N₄O₂ | , |

| Molecular Weight | 222.25 g/mol | , |

| CAS Number | 287114-27-6 | , |

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the protons of the nitropyridine ring and the diazepane ring. The electron-withdrawing nitro group will cause the pyridine protons to appear in the downfield region. The protons of the diazepane ring will exhibit more complex splitting patterns due to their diastereotopic nature and conformational exchange.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.90 | d | 1H | H-6' | The proton ortho to the nitro group and adjacent to the nitrogen atom is expected to be the most deshielded. |

| ~8.15 | dd | 1H | H-4' | This proton is meta to the nitro group and ortho to the diazepane substituent, showing coupling to both H-3' and H-6'. |

| ~6.50 | d | 1H | H-3' | The proton ortho to the diazepane substituent is expected to be the most upfield of the pyridine protons. |

| ~3.80 | t | 2H | H-2, H-7 (axial/equatorial average) | Protons on the carbons adjacent to the pyridine-substituted nitrogen are expected to be deshielded. |

| ~3.00 | t | 2H | H-3, H-6 (axial/equatorial average) | Protons on the carbons adjacent to the secondary amine. |

| ~2.85 | s (broad) | 1H | NH | The broad singlet is characteristic of an amine proton and its chemical shift can vary with concentration and solvent. |

| ~2.00 | quintet | 2H | H-5 (axial/equatorial average) | The central methylene protons of the diazepane ring. |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

Caption: Workflow for ¹H NMR analysis.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The pyridine carbons will appear at lower field due to their aromaticity and the influence of the nitro group and nitrogen atom. The diazepane carbons will be in the aliphatic region.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160.0 | C-2' | The carbon attached to two nitrogen atoms is expected to be significantly deshielded. |

| ~150.0 | C-6' | The carbon ortho to the nitro group and adjacent to the ring nitrogen will be downfield. |

| ~140.0 | C-5' | The carbon bearing the nitro group will be deshielded. |

| ~135.0 | C-4' | Aromatic carbon meta to the nitro group. |

| ~105.0 | C-3' | Aromatic carbon ortho to the diazepane substituent, expected to be the most upfield pyridine carbon. |

| ~55.0 | C-2, C-7 | Carbons of the diazepane ring adjacent to the pyridine-substituted nitrogen. |

| ~48.0 | C-3, C-6 | Carbons of the diazepane ring adjacent to the secondary amine. |

| ~28.0 | C-5 | The central carbon of the diazepane ring. |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

-

Instrument Setup: Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Employ a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0-180 ppm.

-

Use a 45-degree pulse angle.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) compared to ¹H NMR.

-

-

Processing: Apply a Fourier transform and phase correct the spectrum. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Caption: Workflow for ¹³C NMR analysis.

Predicted Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern, which can aid in structural elucidation. Electrospray ionization (ESI) is a suitable soft ionization technique that should produce a prominent protonated molecular ion [M+H]⁺.

Predicted MS Data (ESI+):

| m/z | Ion | Rationale |

| 223.12 | [M+H]⁺ | Protonated molecular ion (C₁₀H₁₅N₄O₂⁺). This should be the base peak. |

| 177.11 | [M-NO₂]⁺ | Loss of the nitro group. |

| 121.07 | [C₅H₃N₂O₂]⁺ | Fragmentation of the diazepane ring, leaving the nitropyridine moiety. |

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use an ESI mass spectrometer.

-

Infusion: Infuse the sample solution directly into the ion source at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition Parameters:

-

Set the ion source to positive ion mode.

-

Optimize the capillary voltage and cone voltage to maximize the signal of the [M+H]⁺ ion.

-

Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

Caption: Workflow for ESI-MS analysis.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. The nitro group, the aromatic C-H and C=C bonds of the pyridine ring, and the aliphatic C-H and N-H bonds of the diazepane ring are all expected to give rise to distinct peaks.

Predicted IR Data (KBr pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, sharp | N-H stretch (secondary amine) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1600 | Strong | Aromatic C=C and C=N stretch |

| ~1520 & ~1350 | Strong | Asymmetric and symmetric NO₂ stretch |

| ~1250 | Medium | C-N stretch (aromatic amine) |

| ~1100 | Medium | C-N stretch (aliphatic amine) |

| ~850 | Strong | C-H out-of-plane bend (para-disubstituted-like pyridine) |

Experimental Protocol for Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Caption: Workflow for FTIR analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, MS, and IR spectroscopic data for this compound. The predicted data, based on the known effects of the constituent functional groups and comparison with analogous structures, offers a solid foundation for the spectroscopic characterization of this compound. The provided experimental protocols outline the standard procedures for acquiring high-quality spectral data. Researchers working with this molecule can use this guide as a reference for confirming its synthesis and assessing its purity.

References

-

Matrix Fine Chemicals. This compound | CAS 287114-27-6. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

-

MDPI. (2021). Homopiperazine (Hexahydro-1,4-diazepine). [Link]

A Technical Guide to Investigating the Biological Activity of Novel Nitropyridinyl Diazepane Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of privileged scaffolds in medicinal chemistry offers a rational pathway to novel therapeutic agents. This guide outlines a comprehensive, field-proven strategy for the systematic investigation of a novel chemical class: nitropyridinyl diazepane compounds. While direct literature on this specific scaffold is nascent, its constituent parts—the diazepane ring and the nitropyridine moiety—are well-established pharmacophores. Diazepanes are renowned for their diverse biological activities, and the nitropyridine group offers unique electronic properties and metabolic potential that can be exploited for therapeutic gain.[1][2] This document provides a roadmap for researchers, from initial hit discovery and target identification to mechanism of action elucidation and preclinical evaluation. We detail robust, self-validating experimental protocols and emphasize the causal logic behind each step, empowering research teams to confidently explore the therapeutic potential of this promising chemical space.

Introduction: Rationale for Investigation

The diazepine scaffold is a "privileged structure" in drug discovery, capable of interacting with a wide range of biological targets.[1][3] Its derivatives, most famously the benzodiazepines, are known for their anxiolytic, anticonvulsant, and hypnotic properties.[4][5] The 1,4-diazepane scaffold, in particular, offers a semi-rigid, three-dimensional structure with multiple points for chemical modification, making it an ideal template for drug design.[6][7]

The nitropyridine moiety is a versatile building block in pharmaceutical synthesis.[8][9] The strong electron-withdrawing nature of the nitro group significantly alters the electronic properties of the pyridine ring, making it susceptible to specific chemical transformations and potentially influencing biological activity.[8] Furthermore, nitroaromatic compounds can undergo bioreduction in hypoxic environments, a property exploited in anticancer and antimicrobial therapies.[10][11] This process can lead to the formation of reactive intermediates capable of therapeutic action or, conversely, potential toxicity.[12][13]

The combination of these two pharmacophores into a single nitropyridinyl diazepane entity presents a compelling hypothesis: a novel compound class with the potential for unique biological activities, warranting a systematic and rigorous investigation.

Phase 1: Initial Profiling and Target Identification

The first critical step is to determine if a novel compound elicits a biological response and to identify its molecular target(s). A multi-pronged approach combining phenotypic and target-based screening is most effective.

Phenotypic Screening

Phenotypic screens assess the effect of a compound on cellular or organismal behavior without a preconceived notion of the target. This is a powerful method for discovering first-in-class medicines.

-

Antiproliferative Assays: Screen against a panel of cancer cell lines (e.g., NCI-60) to identify potential anticancer activity.

-

Antimicrobial Assays: Test against a panel of pathogenic bacteria and fungi to uncover antibiotic or antifungal properties.

-

High-Content Imaging: Use automated microscopy to assess changes in cellular morphology, protein localization, or other visual markers in response to the compound.

Target Identification Strategies

Once a biological phenotype is observed, identifying the specific protein target is paramount.[14] Several robust methods exist:

-

Affinity-Based Pull-Down: This involves immobilizing the compound on a solid support (e.g., beads) or tagging it with biotin to "pull down" its binding partners from a cell lysate for identification by mass spectrometry.[14][15]

-

Label-Free Methods: These techniques identify targets by observing how compound binding affects a protein's physical properties.[14][15]

-

Cellular Thermal Shift Assay (CETSA®): Based on the principle that a ligand binding to its target protein induces thermal stabilization.[16][17] This method confirms direct target engagement within intact cells.[18][19]

-

Drug Affinity Responsive Target Stability (DARTS): Exploits the fact that a small molecule binding to a protein can protect it from protease degradation.[14][20]

-

The selection of a target identification strategy is crucial and should be carefully considered based on the specific project.[14]

Workflow for Initial Profiling and Target ID

Caption: Workflow for Hit Discovery and Target Identification.

Phase 2: Mechanism of Action (MoA) and Lead Optimization

With a validated target in hand, the next phase involves elucidating the compound's mechanism of action (MoA) and improving its properties through medicinal chemistry.

Biophysical Characterization of Binding

Quantitative analysis of the interaction between the compound and its target is essential. Surface Plasmon Resonance (SPR) is a gold-standard technique for this purpose.[21][22] SPR provides real-time, label-free measurement of binding kinetics (association and dissociation rates) and affinity.[23][24] This data is critical for understanding how tightly the compound binds to its target.[25]

| Parameter | Description | Typical Units | Importance |

| kon (ka) | Association rate constant | M-1s-1 | How quickly the compound binds to the target. |

| koff (kd) | Dissociation rate constant | s-1 | How long the compound remains bound to the target. |

| KD | Equilibrium dissociation constant (koff/kon) | M (e.g., nM, µM) | The concentration of compound at which 50% of the target is occupied at equilibrium; a measure of affinity. |

| Table 1: Key Kinetic Parameters from Surface Plasmon Resonance (SPR). |

Structure-Activity Relationship (SAR) Studies

SAR studies are the cornerstone of lead optimization.[26] By systematically modifying the chemical structure of the hit compound and measuring the effect on biological activity, medicinal chemists can build a map of which parts of the molecule are essential for activity.[27][28] This knowledge guides the design of new analogs with improved potency, selectivity, solubility, and metabolic stability.[29][30]

Protocol: Cellular Thermal Shift Assay (CETSA®)

This protocol outlines a method to confirm target engagement in intact cells.

-

Cell Culture and Treatment:

-

Culture cells to ~80% confluency.

-

Treat cells with the nitropyridinyl diazepane compound at various concentrations (e.g., 0.1 to 100 µM) or with a vehicle control (e.g., DMSO). Incubate for a specified time (e.g., 1 hour) at 37°C.

-

-

Heat Challenge:

-

Heat the cell suspensions in a PCR cycler across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[18]

-

-

Cell Lysis:

-

Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) to release soluble proteins.

-

-

Separation of Aggregates:

-

Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet precipitated proteins.

-

-

Analysis:

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of the target protein remaining in the supernatant by Western Blot or ELISA. A compound that binds and stabilizes the target will result in more soluble protein at higher temperatures compared to the vehicle control.[31]

-

Phase 3: Preclinical Evaluation

Promising lead compounds must be evaluated in more complex biological systems to assess their potential as a therapeutic.

Pharmacokinetics and Pharmacodynamics (PK/PD)

PK/PD studies are crucial for understanding how a drug interacts with the body.[32][33]

-

Pharmacokinetics (PK): Describes what the body does to the drug (Absorption, Distribution, Metabolism, Excretion - ADME).[34][35] PK studies determine a drug's half-life, bioavailability, and exposure in various tissues.[36]

-

Pharmacodynamics (PD): Describes what the drug does to the body, linking drug concentration to the observed effect.[34][35]

This interplay is essential for selecting appropriate dosing regimens for in vivo studies.[33]

In Vivo Efficacy Models

Testing the compound in animal models of disease is a critical step to demonstrate therapeutic potential.[37] The choice of model is paramount and should be as clinically relevant as possible.

-

For Anticancer Agents: Human tumor xenograft models, where human cancer cells are implanted in immunocompromised mice, are frequently used.[38][39] Patient-derived xenograft (PDX) models, which use tumor tissue directly from a patient, often have higher predictive value for clinical response.[40]

-

For CNS Agents: A variety of behavioral models exist to test for anxiolytic, antidepressant, or hypnotic effects. For example, a sleep-promoting effect can be assessed in rats via telemetry implants that monitor wakefulness and sleep stages.[41]

The goal of these studies is to establish a clear relationship between drug exposure, target engagement, and a therapeutic effect in a living organism.[42]

Workflow for Preclinical Evaluation

Caption: A streamlined workflow for preclinical evaluation.

Conclusion